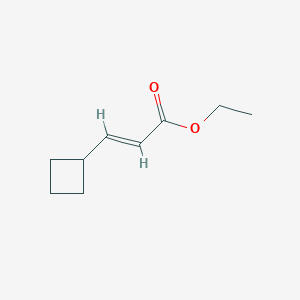
(E)-Ethyl 3-cyclobutylacrylate
Overview
Description
(E)-Ethyl 3-cyclobutylacrylate, also known as (E)-3-cyclobutylacrylate or 3-CB-EA, is an organic compound belonging to the family of alkyl acrylates. It is a colorless liquid with a sweet, pungent odor and low volatility. This compound has been studied for its potential application in various scientific fields, such as polymer synthesis, analytical chemistry, material science, and biochemistry.
Scientific Research Applications
Novel Synthetic Pathways and Molecular Transformations
Research on compounds similar to (E)-Ethyl 3-cyclobutylacrylate often focuses on novel synthetic routes and molecular transformations. For example, the study on "Novel biradical cyclization via remote-hydrogen transfer in photochemistry" demonstrates the photocyclization process via remote-proton transfer, competing with isomerization, which could provide insights into novel synthetic pathways for modifying or synthesizing similar acrylates (Hasegawa, Yamazaki, & Yoshioka, 1993).
Catalysis and Organic Synthesis
Studies often explore the catalytic applications and synthesis of complex organic molecules. For instance, the "Multigram Synthesis of C4/C5 3,3-Difluorocyclobutyl-Substituted Building Blocks" article describes an approach for synthesizing difluorocyclobutyl-substituted compounds, which may share synthetic or application parallels with (E)-Ethyl 3-cyclobutylacrylate, emphasizing the importance of such compounds in organic synthesis (Ryabukhin et al., 2018).
Chemical Intermediate Applications
Compounds structurally related to (E)-Ethyl 3-cyclobutylacrylate can act as intermediates in the synthesis of more complex molecules. The research on "Experimental and theoretical studies of the molecular structure" of a similar molecule provides a detailed examination of its structural and electronic properties, which are crucial for its application as an intermediate in organic synthesis (Acar, Yilmaz, Çalışkan, & Cukurovalı, 2017).
properties
IUPAC Name |
ethyl (E)-3-cyclobutylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Ethyl 3-cyclobutylacrylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488026.png)

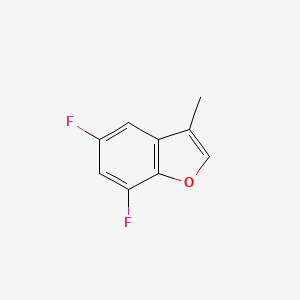
![1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1488032.png)
![2-[4-(tert-Butoxycarbonyl)-3,3-dimethyl-2-oxo-1-piperazinyl]acetic acid](/img/structure/B1488034.png)
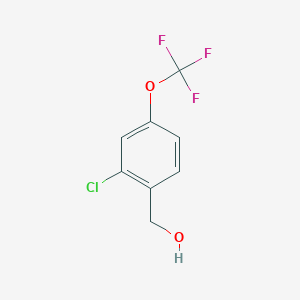
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1488038.png)
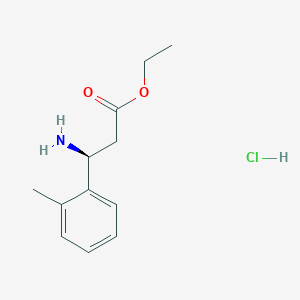

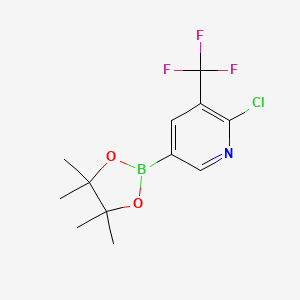
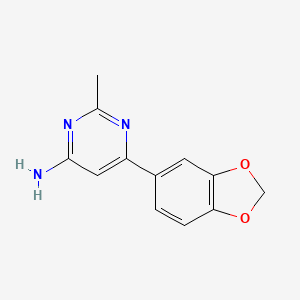

![3-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1488046.png)
